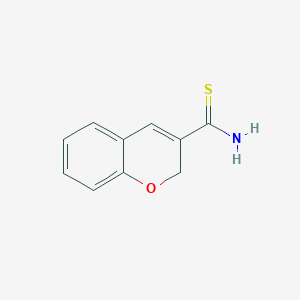

2H-chromene-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-chromene-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-5H,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANWCAMIRWAFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380185 | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-57-4 | |

| Record name | 2H-1-Benzopyran-3-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-chromene-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2h Chromene 3 Carbothioamide and Its Analogues

Classical Synthetic Approaches

Classical synthetic methods remain fundamental in the construction of the 2H-chromene-3-carbothioamide core. These approaches often involve condensation and multi-component reactions, which are valued for their efficiency and ability to generate molecular diversity.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of 2H-chromene derivatives. A common strategy involves the Knoevenagel condensation of salicylaldehyde (B1680747) derivatives with compounds containing an active methylene (B1212753) group. For instance, new 2-imino-2H-chromene-3-carboxamides have been synthesized in excellent yields through the condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides. rsc.org This reaction is often carried out at room temperature using an aqueous solution of sodium carbonate or hydrogen carbonate. rsc.org

Another example involves the reaction of 3-acetyl-6-methyl-2H-chromen-2-one with thiosemicarbazide (B42300) in the presence of a catalytic amount of concentrated hydrochloric acid in ethanol. This reaction, facilitated by ultrasonic irradiation, yields 2-(1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide. nih.gov

The following table summarizes representative condensation reactions for the synthesis of this compound precursors and analogues.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Salicylaldehyde derivatives | N-substituted cyanoacetamides | Aqueous Na2CO3 or NaHCO3, Room Temperature | 2-imino-2H-chromene-3-carboxamides | rsc.org |

| 3-acetyl-6-methyl-2H-chromen-2-one | Thiosemicarbazide | Concentrated HCl, Ethanol, Ultrasonic Irradiation (50°C) | 2-(1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | nih.gov |

Multi-Component Reactions for Diverse Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient for generating a wide array of derivatives from simple starting materials in a single step. A notable MCR for synthesizing 4H-chromene-3-carboxamide derivatives involves the reaction of 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin (B602359) under solvent-free conditions in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net This reaction proceeds via a Knoevenagel-Michael reaction pathway. researchgate.net

Another three-component reaction for the synthesis of novel 3-heteroaryl-coumarins utilizes an acetylcoumarin synthon, thiosemicarbazone, and appropriate hydrazonoyl halides in dioxane under ultrasonic irradiation. nih.gov This method has been shown to be mild and efficient. nih.gov Furthermore, a series of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives were synthesized through a one-pot reaction of salicylaldehydes, substituted acetoacetanilides, and indoles in methanol, catalyzed by 1,4-Diazabicyclo[2.2.2]octane (DABCO). researchgate.net

The table below provides examples of multi-component reactions used to synthesize diverse 2H-chromene derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| 2-Hydroxybenzaldehyde | Acetoacetanilide | 4-Hydroxycoumarin | Ceric ammonium nitrate (CAN), Solvent-free | 4H-chromene-3-carboxamide derivatives | researchgate.net |

| 3-acetyl-6-methyl-2H-chromen-2-one | Thiosemicarbazone | Hydrazonoyl halides | Chitosan-grafted poly(vinylpyridine), Dioxane, Ultrasonic Irradiation | Thiazolyl-coumarins | nih.gov |

| Salicylaldehydes | Substituted acetoacetanilides | Indoles | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Methanol, Room Temperature | 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives | researchgate.net |

Regioselective Synthesis and Stereochemical Control

Regioselectivity and stereochemical control are critical aspects of synthesizing complex chromene derivatives. For instance, the reaction of 1-(2-ethoxy-2-methyl-2H-chromen-3yl)ethan-1-one with various substituted aldehydes in the presence of ethanolic sodium hydroxide (B78521) produces 2-alkoxy-2H-chromen chalcones. These intermediates can then react with indoles via a regioselective nucleophilic substitution to yield corresponding derivatives with C-C bond formation. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that provide improved efficiency, selectivity, and sustainability in the synthesis of this compound and its analogues.

Catalytic Systems in this compound Synthesis

A variety of catalytic systems have been developed for the synthesis of 2H-chromenes. Bismuth triflate (Bi(OTf)3) has been identified as an efficient catalyst for the direct addition of isocyanides to 2H-chromene acetals, leading to the formation of 2-carboxamide-2H-chromenes in high yields. rsc.orghkbu.edu.hk This protocol is scalable and proceeds smoothly even with reduced catalyst loading. rsc.org

Rhodium(III)-catalyzed C-H activation/[3 + 3] annulation of N-phenoxyacetamides and methyleneoxetanones provides a redox-neutral pathway to 2H-chromene-3-carboxylic acids. organic-chemistry.org This solvent-controlled reaction demonstrates excellent regioselectivity and broad substrate compatibility. organic-chemistry.org

The following table highlights some of the catalytic systems employed in the synthesis of 2H-chromene derivatives.

| Catalyst | Reactants | Product | Key Features | Reference |

| Bismuth triflate (Bi(OTf)3) | 2H-chromene acetals, Isocyanides | 2-carboxamide-2H-chromenes | Efficient, one-step, scalable | rsc.orghkbu.edu.hk |

| [Cp*RhCl2]2 | N-phenoxyacetamides, Methyleneoxetanones | 2H-chromene-3-carboxylic acids | Redox-neutral, C-H activation, [3+3] annulation | organic-chemistry.org |

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of chromene derivatives to minimize environmental impact. A simple and eco-friendly approach for the synthesis of 2-imino-2H-chromene-3-carboxamides involves a Knoevenagel condensation using an aqueous solution of sodium carbonate or hydrogen carbonate at room temperature, which offers excellent yield and high atom economy. rsc.org

Another green protocol utilizes pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov This one-pot multicomponent reaction is performed in a water-ethanol mixture under reflux conditions, achieving high yields in short reaction times. nih.gov The catalyst is also recyclable, adding to the sustainability of the process. nih.gov

Enzymatic Synthesis of Chromene-3-carbothioamide Derivatives

The use of enzymes as catalysts in organic synthesis offers a green and efficient alternative to traditional chemical methods. researchgate.net While extensive research on the enzymatic synthesis of this compound is not widely documented, studies on its carboxamide analogue provide significant insights. A two-step enzymatic synthesis has been demonstrated for coumarin (B35378) carboxamide derivatives, which are structurally related to the target compound. researchgate.net In this process, salicylaldehyde and dimethyl malonate are first reacted to form a coumarin carboxylate methyl derivative. researchgate.net This intermediate is then subjected to amidation with various amines, a reaction catalyzed by lipase (B570770) TL IM from Thermomyces lanuginosus, to yield the desired coumarin carboxamide derivatives. researchgate.net This biocatalytic approach highlights the potential for developing similar environmentally friendly methods for the synthesis of this compound. researchgate.net

| Reaction Step | Reactants | Catalyst | Product |

| Step 1 | Salicylaldehyde, Dimethyl malonate | - | Coumarin carboxylate methyl derivative |

| Step 2 | Coumarin carboxylate methyl derivative, Various amines | Lipase TL IM | Coumarin carboxamide derivative |

Derivatization Strategies of the this compound Core

The therapeutic potential of the this compound scaffold can be explored and optimized through various derivatization strategies. These modifications can be targeted at the chromene ring system or the carbothioamide moiety, or can involve the synthesis of more complex fused heterocyclic systems.

Modifying the chromene ring is a key strategy for tuning the molecule's properties. A variety of functional groups can be introduced onto the benzene (B151609) portion of the scaffold. For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene analogues, a 6-iodo group served as a versatile handle for introducing diverse substituents via Sonogashira reactions. nih.gov This allowed for the synthesis of a range of 6-alkynyl derivatives, demonstrating that the C6 position is amenable to significant structural modifications. nih.gov

Other synthetic approaches build functionality directly into the ring during its formation. Mild, electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, and PhSeBr can produce 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org This method is compatible with various functional groups, including methoxy, alcohol, aldehyde, and nitro groups on the aromatic ring. organic-chemistry.org Additionally, the Mannich reaction has been applied to chromone (B188151) systems containing 2,3-fused heterocyclic rings, indicating that aminomethylation can occur at active positions on the benzene ring, offering another route for functionalization. univ.kiev.ua

The carbothioamide group is a versatile functional handle for derivatization. It can readily undergo cyclization reactions with various α-halocarbonyl compounds to generate new heterocyclic rings. For example, reacting carbothioamide derivatives with ethyl 2-bromoacetate in the presence of a base leads to the formation of thiazolidinone rings. The proposed mechanism involves an initial nucleophilic substitution, followed by an intramolecular cyclization that eliminates a molecule of ethanol.

The carbothioamide moiety also serves as a precursor for other five-membered heterocycles. The reaction of 2-imino-2H-chromene-3-carboxamides (and by extension, their thioamide analogues) with arenecarboxylic hydrazides in an acidic medium can lead to the formation of 3-(1,3,4-oxadiazol-2-yl)coumarins through a recyclization process. researchgate.net This highlights the utility of the carbothioamide group as a synthon for constructing more complex molecular architectures.

Building additional rings onto the this compound framework is a powerful strategy for creating structurally novel compounds with potentially enhanced biological activities. The 2-imino-2H-chromene-3-carbo(thio)amide scaffold is particularly useful for these transformations. researchgate.net

Recyclization reactions with various dinucleophiles are a common approach. For instance, treating 2-iminocoumarin-3-carboxamide with o-phenylenediamines, o-aminophenol, or o-aminothiophenol can yield 3-(1H-benzimidazol-2-yl), 3-(benzoxazol-2-yl), or 3-(benzothiazol-2-yl) coumarins, respectively. researchgate.net A postulated mechanism for related transformations suggests a rearrangement of the initial 2-imino-2H-chromene-3-carboxamide structure by the action of a nucleophile like anthranilic acid. mdpi.com These reactions create complex, fused systems where the chromene core is appended with other important heterocyclic motifs. researchgate.netmdpi.com The synthesis of these fused systems expands the chemical space accessible from the this compound starting material. nih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the mechanistic pathways for the formation of the 2H-chromene core is crucial for optimizing existing synthetic routes and designing new ones. Several mechanisms have been proposed, often depending on the specific catalysts and starting materials employed.

The construction of the 2H-chromene ring system can be achieved through various catalytic methods, each with a distinct proposed mechanism.

One common pathway involves a Knoevenagel condensation followed by a nucleophilic substitution process. researchgate.net In this sequence, an initial condensation reaction forms an intermediate that subsequently undergoes intramolecular cyclization to yield the chromene ring.

A more recently developed method utilizes a metalloradical approach. nih.govmsu.edu In a cobalt-catalyzed reaction, salicyl N-tosylhydrazones are activated to generate cobalt(III)-carbene radicals. nih.govuva.nl These radicals then add to terminal alkynes to produce a salicyl-vinyl radical intermediate. nih.govmsu.edu A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to an o-quinone methide intermediate, which spontaneously undergoes an endo-cyclic, sigmatropic ring-closing reaction to form the final 2H-chromene product. nih.gov This radical mechanism is supported by EPR spectroscopy and DFT calculations. nih.govuva.nl

Another proposed pathway involves an intramolecular Rauhut–Currier reaction catalyzed by lithium selenolates. nih.gov This mechanism deviates from a typical 6π-electrocyclization. Instead, it is proposed that a selenium nucleophile attacks an α,β-unsaturated double bond in the starting material, generating an enolate. nih.gov This enolate then undergoes an intramolecular addition to a Michael acceptor, resulting in the formation of the 2H-chromene ring. nih.gov

| Mechanistic Pathway | Key Steps | Catalyst/Reagents | Key Intermediates |

| Knoevenagel/Nucleophilic Substitution researchgate.net | Knoevenagel condensation, Intramolecular nucleophilic substitution | Base (e.g., DABCO) | Knoevenagel adduct |

| Metalloradical Approach nih.govmsu.edu | Carbene radical formation, Radical addition, Hydrogen Atom Transfer (HAT), Sigmatropic ring-closing | Cobalt(II) porphyrin complexes | Co(III)-carbene radical, Salicyl-vinyl radical, o-quinone methide |

| Rauhut–Currier Reaction nih.gov | Nucleophilic attack by selenolate, Enolate formation, Intramolecular Michael addition | Lithium selenolates | Enolate intermediate |

Rearrangement Reactions and their Mechanistic Insights

Rearrangement reactions represent a significant strategy in the synthesis of complex heterocyclic systems, including analogues of this compound. While specific literature on rearrangements leading directly to this compound is not extensively detailed, mechanistic insights can be drawn from similar structures, such as the rearrangements of 2-imino-2H-chromene-3-carboxamides. These reactions often involve inter- and intramolecular processes initiated by nucleophiles.

For instance, the reaction of 3-carbamoyl-2-imino-2H-chromenes with dinucleophiles can lead to rearranged 3-hetaryl-2-oxo-2H-chromenes. The proposed mechanisms for these transformations often commence with a nucleophilic attack on the imino group at the C-2 position or the carbamoyl (B1232498) group at the C-3 position. This initial interaction can trigger a cascade of bond-forming and bond-breaking events, culminating in a structurally reorganized product. The exact pathway and the final product are highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. Isolating stable reaction intermediates or their structural analogues has been a key strategy to elucidate the mechanistic steps of these complex rearrangements.

Another relevant rearrangement in the broader synthesis of 2H-chromenes is the Claisen rearrangement of propargyl phenyl ethers. This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl or propargyl ether of a phenol (B47542) to form an ortho-substituted phenol. Subsequent cyclization of the rearranged intermediate, often under acidic or thermal conditions, yields the 2H-chromene ring system. The mechanism is concerted and proceeds through a cyclic transition state, leading to a high degree of stereospecificity.

Furthermore, metalloradical-mediated processes offer another avenue for the synthesis of 2H-chromenes that involve rearrangement-like steps. For example, cobalt(III)-carbene radicals can react with terminal alkynes to form salicyl-vinyl radical intermediates. A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to the formation of an o-quinone methide intermediate. This intermediate then undergoes a spontaneous endo-cyclic, sigmatropic ring-closing reaction to furnish the final 2H-chromene product.

Analytical Characterization Techniques for Synthesized Derivatives

The structural elucidation of newly synthesized this compound analogues relies on a combination of modern analytical techniques. These methods provide conclusive evidence for the molecular structure, functional groups, molecular weight, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2H-chromene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of 2H-chromene analogues, characteristic signals are observed for the protons of the chromene ring system and the substituents. For example, the protons on the heterocyclic ring often appear as distinct multiplets or doublets, with their chemical shifts and coupling constants providing information about their relative positions. Protons of substituents on the aromatic ring and the carbothioamide or related functional group at the C-3 position also exhibit characteristic chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 2H-chromene core and the substituents are indicative of their electronic environment. For instance, the carbon of a carbonyl group in a related 2-oxo-2H-chromene-3-carboxamide typically appears at a downfield chemical shift.

| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Oxo-6-phenyl-2H-chromene-3-carboxylic acid | 8.77 (s, 1H), 8.21 (s, 1H), 8.01 (d, J = 8.1 Hz, 1H), 7.71 (d, J = 7.5 Hz, 2H), 7.55–7.45 (m, 3H), 7.41 (t, J = 7.3 Hz, 1H) | 164.5, 157.1, 154.3, 148.7, 138.8, 137.1, 132.9, 129.6, 128.3, 127.2, 119.3, 118.8, 117.1 |

| 6-Acetyl-2-oxo-2H-chromene-3-carboxylic acid | 13.37 (s, 1H), 8.82 (s, 1H), 8.57 (s, 1H), 8.24 (d, J = 8.7 Hz, 1H), 7.53 (d, J = 8.7 Hz, 1H), 2.63 (s, 3H) | 196.7, 164.2, 157.7, 156.5, 148.6, 133.8, 133.7, 131.6, 119.7, 118.3, 117.1, 27.2 |

| 3-Methyl-2H-chromen-2-one | 7.42 (s, 1H), 7.39-7.35 (m, 1H), 7.32 (d, 1H, J= 8 Hz), 7.2 (d, 1H, J= 8Hz), 7.17-7.14 (m, 1H), 2.14 (s, 3H) | 161.9, 153.3, 139.0, 130.4, 126.8, 125.9, 124.1, 119.5, 116.4, 17.2 |

Note: The data presented is for illustrative analogues and not for this compound itself.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound and its analogues, IR spectroscopy can confirm the presence of key groups such as C=S (thiocarbonyl), N-H (amine/amide), C=C (aromatic), and C-O-C (ether) bonds through their characteristic absorption frequencies.

The thiocarbonyl group (C=S) of a carbothioamide typically exhibits a stretching vibration in the region of 1250-1020 cm⁻¹. The N-H stretching vibrations of the amide or thioamide group are expected in the range of 3500-3100 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the chromene ether linkage would be expected in the 1270-1000 cm⁻¹ range.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide/Thioamide) | 3500 - 3100 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (in Carboxamide analogues) | ~1750 - 1650 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C=S Stretch (Thioamide) | 1250 - 1020 |

| C-O-C Stretch (Ether) | 1270 - 1000 |

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In the mass spectra of 2H-chromene derivatives, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is typically observed, which confirms the molecular weight of the compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal characteristic losses of small molecules or radicals, providing valuable structural information. For instance, 2H-chromenes can undergo cleavage of the γ-bond relative to a carbocation center formed during ionization. nih.gov Common fragmentation pathways may also include the loss of substituents from the chromene ring. nih.gov

| Compound Type | Ionization Mode | Key Fragmentation Observations |

| 2H-Chromene derivatives | ESI | [M+H]⁺, cleavage of the γ-bond relative to the carbocation center. nih.gov |

| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | ESI | [M+H]⁺ observed at m/z 324.1224. |

| 2-Oxo-6-phenyl-2H-chromene-3-carboxylic acid | FTMS-ESI | [M+H]⁺ calculated for C₁₆H₁₁O₄⁺: 267.0657; found: 267.0648. rsc.org |

Single-crystal X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For novel 2H-chromene derivatives, obtaining a single crystal of suitable quality is a crucial step. The resulting crystal structure can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound. The structures of various coumarin-based pyrano-chromene derivatives have been successfully determined using this technique, providing a solid foundation for understanding the structural aspects of this class of compounds.

Molecular Design, Structure Activity Relationships, and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of 2H-Chromene-3-carbothioamide Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govnih.gov For this compound analogues, these studies have been instrumental in identifying key structural motifs and functional groups that are critical for their pharmacological effects.

The electronic and steric properties of substituents on the 2H-chromene scaffold play a pivotal role in modulating the biological activity of its carbothioamide derivatives. The nature of these substituents can significantly impact the molecule's interaction with biological targets.

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density distribution across the 2H-chromene ring system. This, in turn, can influence the compound's reactivity and its ability to form interactions such as hydrogen bonds or π-π stacking with receptor sites. For instance, the presence of electron-withdrawing groups can enhance the acidity of nearby protons, potentially leading to stronger hydrogen bond donor capabilities.

Steric properties, such as the size and shape of substituents, are also critical determinants of biological activity. Bulky substituents can create steric hindrance, which may either prevent the molecule from fitting into a binding pocket or, conversely, promote a more favorable binding conformation by restricting rotational freedom. The interplay between electronic and steric effects is often complex, with both factors needing to be considered in the design of new analogues.

A review of 2H/4H-chromene analogues highlights that systematic modification of substituents enables a detailed analysis of the structure-activity relationship. nih.gov Research on various chromene derivatives has consistently shown that specific substitutions on the chromene nucleus can significantly enhance their therapeutic potential. caribjscitech.com

Table 1: Impact of Substituent Properties on Biological Activity of 2H-Chromene Analogues

| Substituent Position | Electronic/Steric Property | Observed Effect on Biological Activity |

| Various | Introduction of specific groups | Increases the ability of the molecule to prevent diseases. caribjscitech.com |

| 3 and 4-dihydro | N-aryl substitutions | Excellent inhibitory activity against NF-kB and better antiproliferative profile. caribjscitech.com |

| General | Modifications of the chromene moiety | Enables orderly analysis of structure-activity relationships. nih.govnih.gov |

Bioisosterism is a key strategy in medicinal chemistry for the rational design of new drugs with improved efficacy and reduced toxicity. uniroma1.it This approach involves the substitution of a functional group within a molecule with another group that has similar physical and chemical properties, leading to a compound that maintains or improves upon the biological activity of the parent molecule. drughunter.comnih.gov

In the context of this compound, the carbothioamide group (-CSNH2) is a critical pharmacophore. Bioisosteric replacement of this group can lead to new analogues with altered pharmacokinetic and pharmacodynamic profiles. The success of such a replacement is highly dependent on the context and may not always yield favorable outcomes. drughunter.com

Common bioisosteres for the carbothioamide group can be inferred from those of amides and carboxylic acids, as they share some structural and electronic similarities. Potential bioisosteric replacements for the carbothioamide moiety include:

Amide: The most direct bioisostere, replacing sulfur with oxygen. This can alter hydrogen bonding capabilities and metabolic stability.

Tetrazole: A well-known bioisostere for carboxylic acids, it can mimic the acidic properties and hydrogen bonding patterns. The introduction of a tetrazole has been shown to improve the inhibitory activity in some compounds.

Acylsulfonamide: Another acidic group that can act as a bioisostere for carboxylic acids and potentially for the carbothioamide group.

Hydroxamic acid: This group can also be considered as a potential replacement, offering different chelation and hydrogen bonding properties.

The goal of these replacements is to modulate properties such as cell permeability, oral bioavailability, and to reduce off-target toxicity, while maintaining the desired biological activity. drughunter.com

Table 2: Potential Bioisosteric Replacements for the Carbothioamide Group

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Carbothioamide (-CSNH2) | Amide (-CONH2) | Similar size and shape, alters hydrogen bonding and metabolism. |

| Carbothioamide (-CSNH2) | Tetrazole | Mimics acidic and hydrogen bonding properties. |

| Carbothioamide (-CSNH2) | Acylsulfonamide | Provides an alternative acidic functional group. |

| Carbothioamide (-CSNH2) | Hydroxamic Acid | Offers different chelation and hydrogen bonding patterns. |

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis of this compound derivatives provides insights into their preferred spatial arrangements and how these conformations influence their biological recognition.

Studies on related 2H-chromene derivatives have demonstrated the importance of a specific conformation for high-affinity receptor binding. For example, X-ray crystallography and NMR studies of certain 4-substituted 2H-chromene-3-carboxylic acids revealed a preferred "L-like" conformation in both solid and solution states. Molecular mechanics calculations indicated that this conformation is a result of intramolecular steric repulsions. Derivatives that could adopt this L-like conformation showed significantly higher binding affinity to their target receptor compared to analogues that could not. This suggests that the specific three-dimensional shape of the molecule is a key factor for biological recognition and activity.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are powerful tools for investigating the electronic structure, reactivity, and interactions of molecules at the atomic level. These approaches provide valuable insights that complement experimental studies and guide the design of new compounds.

Quantum chemical calculations are widely used to study the properties of 2H-chromene derivatives. semanticscholar.orgarxiv.orgmdpi.commdpi.com Density Functional Theory (DFT) with the B3LYP functional is a commonly employed method for optimizing molecular geometries and calculating electronic properties. semanticscholar.orgmdpi.comekb.eg

These calculations can provide a wealth of information, including:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugation.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic and nucleophilic regions that are important for intermolecular interactions.

Table 3: Common Quantum Chemical Calculation Methods and Their Applications

| Method | Application |

| DFT (B3LYP) | Geometry optimization, electronic property calculation. semanticscholar.orgmdpi.comekb.eg |

| FMO (HOMO/LUMO) | Analysis of reactivity and molecular stability. |

| NBO | Investigation of bonding and charge transfer interactions. |

| MEP | Mapping of electrophilic and nucleophilic regions. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor. nih.gov This method is invaluable for understanding the interactions between this compound analogues and their biological targets, providing insights into the binding mode and affinity.

Docking studies on related chromene derivatives have successfully identified key interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the active site of enzymes. For example, in a study of chromen-linked hydrazine (B178648) carbothioamides as α-glucosidase inhibitors, molecular docking revealed the importance of the hydrazine carbothioamide moiety in anchoring the ligands to crucial residues of the enzyme.

These simulations can help to rationalize the observed SAR data. For instance, if a particular substituent leads to a significant increase in activity, docking studies can often reveal that this substituent forms a favorable interaction with the target protein. Conversely, a decrease in activity might be explained by steric clashes or the loss of a critical interaction.

For carbothioamide-based pyrazoline analogues, molecular docking has been used to study their interaction with DNA, suggesting a potential mechanism for their anticancer activity. nih.gov Similarly, for 6-sulfonamide-2H-chromene derivatives, computational docking analysis demonstrated their ability to interact with α-amylase, α-glucosidase, and PPAR-γ enzymes, with good binding energies confirming their placement within the active sites. rsc.org

Table 4: Applications of Molecular Docking in the Study of 2H-Chromene Analogues

| Target | Key Findings |

| α-Glucosidase | The hydrazine carbothioamide moiety is crucial for binding to key residues. |

| DNA | Carbothioamide-based analogues show potential for DNA interaction. nih.gov |

| α-Amylase, α-Glucosidase, PPAR-γ | 6-sulfonamide-2H-chromene derivatives show good binding energies and interactions within the active sites. rsc.org |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com In the context of drug design, MD simulations provide critical insights into the conformational stability of a ligand-protein complex, revealing how the ligand and its target enzyme interact and adapt to each other's presence in a dynamic environment. mdpi.com For derivatives of this compound, MD simulations would serve to validate the binding poses predicted by molecular docking and assess the stability of the interactions within the enzyme's active site.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the available literature, the foundational work has been laid by numerous molecular docking studies. nih.govresearchgate.net Docking studies predict the most probable binding model of a ligand within the active site of a protein, providing a static snapshot of the interaction. nih.gov For instance, the docking of 2H-chromene-3-carboxamide derivatives into the human monoamine oxidase B (hMAO-B) active site has identified key interactions, such as hydrogen bonds and pi-pi stacking, that anchor the compound. nih.govresearchgate.net

An MD simulation would build upon this static model. By simulating the complex over a period of nanoseconds, researchers can observe fluctuations in the ligand's position, measure the root-mean-square deviation (RMSD) to evaluate the stability of the complex, and analyze the persistence of crucial hydrogen bonds and other non-covalent interactions. researchgate.net This dynamic analysis is essential for confirming that the proposed binding mode is energetically favorable and stable over time, thus providing a more accurate understanding of the binding dynamics that govern the compound's inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchwithrowan.com This approach is a cornerstone of modern medicinal chemistry, enabling the prediction of the activity of novel, unsynthesized molecules, thereby guiding drug discovery and optimization efforts. researchwithrowan.comnih.gov

In the study of this compound derivatives, QSAR models can be developed to predict their inhibitory potency against various enzymes. The process involves several key steps:

Data Set Compilation : A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is collected.

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic structure, and steric characteristics.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical equation that links the descriptors to the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed. This is crucial to ensure the model can accurately predict the activity of new compounds and is not merely a correlation that fits the initial training data. nih.gov

For this compound derivatives, a QSAR model could identify which structural modifications—such as adding specific substituents to the chromene ring or altering the carbothioamide group—are most likely to enhance inhibitory activity against a target like monoamine oxidase or β-secretase. These predictive models serve as valuable in silico tools for the rational design of new compounds with improved efficacy, reducing the time and cost associated with synthesizing and testing a large number of candidates. mdpi.com

Elucidation of Biological Mechanisms

Enzymatic Inhibition Mechanisms of this compound Derivatives

The therapeutic potential of compounds based on the 2H-chromene scaffold is largely attributed to their ability to inhibit specific enzymes involved in the pathogenesis of various diseases. Derivatives of this compound and its close analogue, 2H-chromene-3-carboxamide, have been investigated as inhibitors of several key enzymes implicated in neurodegenerative disorders.

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological and psychiatric disorders like Parkinson's disease and depression. researchgate.netmdpi.com A series of new 2H-chromene-3-carboxamide derivatives were synthesized and evaluated as inhibitors of human MAO-A and MAO-B (hMAO-A and hMAO-B). nih.govresearchgate.net

Among the tested compounds, one derivative, designated as 4d , demonstrated notable activity and selectivity. It showed potent inhibition of hMAO-B with a half-maximal inhibitory concentration (IC50) of 0.93 µM. nih.govresearchgate.net Furthermore, it exhibited a high selectivity for MAO-B over MAO-A, with a 64.5-fold preference for the B isoform. nih.govresearchgate.net

Molecular docking studies provided insights into the binding mechanism. The active compound 4d was shown to fit within the active site of hMAO-B, where its stability is maintained by specific interactions with amino acid residues. nih.gov A crucial hydrogen bond forms with the conserved residue CYS 172, while a Pi-Pi stacking interaction occurs between the benzene (B151609) ring of the compound and the residue ILEA 199. nih.govresearchgate.net Other studies on related chromone (B188151) derivatives have also highlighted the importance of π–π stacking interactions with aromatic residues like Tyr435 and Tyr398 in the MAO-B active site. nih.gov These interactions are fundamental to the compound's ability to block the enzyme's catalytic activity.

| Compound | Target Enzyme | IC50 (µM) | Selectivity (MAO-B vs MAO-A) | Reference |

|---|---|---|---|---|

| Compound 4d | hMAO-B | 0.93 | 64.5-fold | nih.govresearchgate.net |

| Iproniazid (Reference) | hMAO-B | 7.80 | - | nih.govresearchgate.net |

β-Secretase (BACE1) is a primary therapeutic target for Alzheimer's disease, as it initiates the production of the amyloid-β (Aβ) peptide, a key component of the amyloid plaques found in patients' brains. rsc.orgnih.gov The inhibition of BACE1 is a promising approach to reduce Aβ production. nih.gov

A novel series of phenylimino-2H-chromen-3-carboxamide derivatives were investigated as potential BACE1 inhibitors. nih.gov Molecular docking studies suggested a favorable binding mode where the phenyl-imino group of the chromene scaffold establishes a π-π stacking interaction with the side chain of the Phe108 residue in the flap pocket of the BACE1 active site. nih.gov

Several derivatives were synthesized and evaluated, with high BACE1 inhibitory activities observed for compounds containing fused heteroaromatic groups. nih.gov The most potent of these, compound 9e , displayed an IC50 value of 98 nM for BACE1. nih.gov These findings indicate that the 2H-chromene scaffold is a viable starting point for developing potent BACE1 inhibitors that could potentially lower Aβ production. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 9e | BACE1 | 98 | nih.gov |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a well-established therapeutic strategy for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov The multifactorial nature of Alzheimer's has spurred the development of multi-target agents that can address different aspects of the disease pathology. ebi.ac.uk

The 2H-chromen-2-one (coumarin) scaffold has been utilized in the design of dual inhibitors targeting both cholinesterases and monoamine oxidases. nih.govebi.ac.uk The strategy involves combining the chromene ring, known to fit efficiently into the MAO-B enzymatic cleft, with a moiety capable of binding to AChE. nih.gov Studies on N-benzyl-N-alkyloxy coumarin (B35378) derivatives showed good, albeit not highly selective, inhibitory activities against MAO-B, AChE, and BChE. ebi.ac.uk More rigid inhibitors incorporating the chromene scaffold exhibited nanomolar inhibitory potency towards hMAO-B and submicromolar potency against hAChE, demonstrating the potential for creating effective multi-target drugs. ebi.ac.uk

While specific studies focusing solely on this compound as a cholinesterase inhibitor are limited, the extensive research on the broader coumarin and chromene classes highlights the scaffold's suitability for interacting with the active sites of both AChE and BChE. nih.govebi.ac.ukmdpi.com

| Compound Series | Target Enzymes | Observed Potency | Reference |

|---|---|---|---|

| N-benzyl-N-alkyloxy coumarins | MAO-B, AChE, BChE | Good inhibitory activity | ebi.ac.uk |

| Rigid xylyl-linked coumarins | hMAO-B and hAChE | Nanomolar (hMAO-B), Submicromolar (hAChE) | ebi.ac.uk |

Carbonic Anhydrase (CA) and Urease Inhibition Profiles

Derivatives of this compound have been investigated for their potential to inhibit carbonic anhydrases (CAs) and urease, enzymes implicated in various pathological conditions.

Carbonic Anhydrase Inhibition:

Certain 3-substituted coumarin derivatives, which share the core 2H-chromene structure, have demonstrated selective inhibitory activity against human carbonic anhydrase (hCA) isoforms IX and XII. tandfonline.com These isoforms are particularly relevant in the context of cancer, as they are often overexpressed in hypoxic tumors and contribute to the regulation of pH in the tumor microenvironment. tandfonline.com The carbothioamide moiety in these derivatives plays a crucial role in their inhibitory action. tandfonline.com

A study on new 3-substituted coumarin derivatives revealed that carbothioamides exhibited notable inhibition against both CA IX and CA XII. tandfonline.com For instance, the compound 4-(2-Oxo-2H-chromene-3-carbonyl)-N-phenylpiperazine-1-carbothioamide and its chlorinated analogues showed significant inhibitory potential. tandfonline.com The binding mode of these inhibitors is thought to involve the interaction of the carbothioamide group with the zinc ion in the active site of the enzyme. tandfonline.com

Table 1: Inhibitory Activity (IC₅₀ in µM) of Selected this compound Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| N-(2-chlorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamide | >10 | >10 | 1.2 | 3.5 |

| N-(4-chlorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carbothioamide | >10 | >10 | 0.98 | 2.8 |

| 4-(2-Oxo-2H-chromene-3-carbonyl)-N-phenylpiperazine-1-carbothioamide | >10 | >10 | 0.85 | 2.1 |

Data sourced from a study on 3-substituted coumarin derivatives. tandfonline.com

Urease Inhibition:

The carbothioamide functional group is a known pharmacophore for urease inhibition. While specific studies focusing solely on this compound are limited, research on related hydrazinecarbothioamide derivatives suggests a potential for urease inhibitory activity. researchgate.net The mechanism of inhibition by thiourea (B124793) and its derivatives often involves interaction with the nickel ions in the active site of the urease enzyme. journalijar.com For instance, a study on pyridine (B92270) carboxamide and carbothioamide derivatives showed that the carbothioamide derivatives were potent urease inhibitors, with one compound exhibiting an IC₅₀ value of 1.07 µM. mdpi.com This suggests that the this compound scaffold could also exhibit significant urease inhibitory properties.

Cyclooxygenase-2 (COX-2) Inhibition Investigations

While extensive research has been conducted on various heterocyclic compounds as COX-2 inhibitors, specific investigations focusing on this compound are not widely reported in the reviewed literature. However, studies on related pyrazole (B372694) and pyrazoline derivatives have identified compounds with potent COX-2 inhibitory activity, with some exhibiting IC₅₀ values in the nanomolar range. nih.govacs.org Given the structural similarities and the known anti-inflammatory potential of chromene derivatives, it is plausible that this compound derivatives could also possess COX-2 inhibitory effects, warranting further investigation in this area.

Tubulin Polymerization Inhibition Research

Several derivatives of the 2H-chromene scaffold have been identified as potent inhibitors of tubulin polymerization, a key mechanism for the development of anticancer agents. researchgate.net These compounds exert their effects by interacting with the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. researchgate.netmdpi.com

A novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis that inhibit tubulin polymerization. researchgate.net Another study on sulfanilamide-1,2,3-triazole hybrids also identified a compound that acts as a tubulin polymerization inhibitor with an IC₅₀ value of 2.4 μM. mdpi.com

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Chromene Derivatives

| Compound Class | Specific Derivative Example | IC₅₀ (µM) |

|---|---|---|

| Sulfanilamide-1,2,3-triazole hybrid | Compound 16a | 2.4 |

| 1,2,4-triazole derivative | Compound 3b | 1.00 |

| 1,2,4-triazole derivative | Compound 3a | 1.67 |

Data sourced from studies on molecular hybrids targeting tubulin polymerization. mdpi.com

Receptor Interaction Mechanisms

Molecular docking studies have provided valuable insights into the interaction of this compound derivatives with various biological receptors. These computational analyses help in understanding the binding modes and structure-activity relationships of these compounds.

Estrogen Receptor α (ERα): A series of 2H-chromene-3-carbonyl-based derivatives have been designed as selective estrogen receptor degraders (SERDs). Molecular docking studies revealed that these compounds adopt a binding model with ERα similar to other known SERDs, indicating their potential as therapeutic agents for ERα-positive breast cancer. nih.gov

Monoamine Oxidase B (MAO-B): In a study of 2H-chromene-3-carboxamide derivatives as inhibitors of human monoamine oxidase A and B, docking studies of the most active compound into the hMAO-B active site were performed. The results indicated that a conserved cysteine residue was important for ligand binding through a hydrogen bond interaction, and a pi-pi interaction was observed between the benzene ring of the compound and an isoleucine residue. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Coumarin-linked thiourea derivatives have been investigated as inhibitors of AChE and BuChE. Docking studies were used to understand the inhibitory behavior and probable binding modes of these compounds against both cholinesterases. nih.gov

MDM2-p53 and Peripheral Benzodiazepine Receptor (PBR): Molecular docking studies of 2,3-dialkylindoles and carbazoles, which can be conceptually related to the chromene scaffold, have been performed with MDM2-p53 and PBR proteins to explore their potential interactions. researchgate.net

Cannabinoid Receptor-2 (CB2): Phenylspirodrimanes, which have been investigated as CB2 agonists, were studied through molecular docking to understand their binding to the human CB2 receptor. mdpi.com

Cellular Pathway Modulation by this compound Derivatives

Derivatives of 2H-chromene have been shown to modulate several key cellular pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction: Chromene-based compounds can induce apoptosis through both intrinsic and extrinsic pathways. nih.govnih.gov The intrinsic pathway involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases. nih.govnih.gov The extrinsic pathway is initiated by the activation of death receptors on the cell surface, which also culminates in the activation of caspases. nih.govmdpi.com Studies on fused chromenopyrimidines have shown their potential to induce apoptosis by targeting Bcl-2 and Mcl-1 proteins. nih.gov

Cell Cycle Arrest: Many chromene derivatives have been found to cause cell cycle arrest, particularly in the G2/M phase. researchgate.netmdpi.com This is often a direct consequence of the inhibition of tubulin polymerization, which prevents the formation of the mitotic spindle necessary for cell division. researchgate.netmdpi.com The arrest in the G2/M phase can then trigger the apoptotic cascade.

Antioxidant Mechanisms of Action

The 2H-chromene scaffold is a recognized pharmacophore with antioxidant properties. The mechanisms through which these compounds exert their antioxidant effects are primarily through radical scavenging and hydrogen-donating activities. researchgate.netnih.gov

Radical Scavenging: Chromene derivatives have demonstrated the ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. exlibrisgroup.com This activity is often evaluated using the DPPH assay, where the reduction of the DPPH radical by an antioxidant results in a measurable decrease in absorbance. nih.govexlibrisgroup.com A study on chromene-hydrazone hybrids showed that a sulfonylhydrazone derivative exhibited radical scavenging activity comparable to the standard antioxidant butylated hydroxyanisole (BHA). exlibrisgroup.com

Hydrogen Atom Transfer: One of the proposed mechanisms for the antioxidant activity of coumarin derivatives involves the donation of a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting radical on the antioxidant molecule is a key factor in its efficacy. nih.gov The presence of hydroxyl groups on the chromene ring can enhance this hydrogen-donating ability.

Nitric Oxide Scavenging: Some coumarin derivatives have been shown to be potent scavengers of nitric oxide. They inhibit the formation of nitrite (B80452) by directly competing with oxygen to react with nitric oxide. nih.gov

Antimicrobial Action Mechanisms

The 2H-chromene nucleus is a versatile scaffold that has been incorporated into various antimicrobial agents. The mechanisms of action for these compounds are diverse and target critical cellular processes in microorganisms. researchgate.netresearchgate.net

Inhibition of Cell Wall Synthesis: Certain chromene derivatives have been found to inhibit the synthesis of the bacterial cell wall. researchgate.net They can interfere with the transpeptidation reaction, a crucial step in the biosynthesis of peptidoglycan, which is an essential component of the bacterial cell wall. researchgate.net Some N-substituted maleimides, which can be considered related structures, have been shown to affect the biosynthesis of chitin (B13524) and β(1,3)glucan, components of the fungal cell wall. researchgate.net

Inhibition of DNA Replication and Synthesis: Another mechanism of antimicrobial action for chromene derivatives is the targeting of essential proteins involved in DNA replication and synthesis, ultimately leading to cell death. researchgate.net

Biofilm Inhibition: Chromenes have also shown potential in combating the formation of biofilms, which are structured communities of microorganisms that are notoriously difficult to treat. researchgate.net

Lipophilicity and Cell Permeability: The lipophilic character of the 2H-chromene core is believed to enhance its ability to cross the cell membranes of microorganisms, allowing it to reach its intracellular targets more effectively. researchgate.net

Pharmacological Potential and Applications in Medicinal Chemistry

Development of Anticancer Agents

Derivatives of 2H-chromene-3-carbothioamide have emerged as a promising class of compounds in the development of novel anticancer agents. Research has particularly highlighted the potential of 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA) in targeting specific cancer cell vulnerabilities.

In Vitro Cytotoxicity Profiles and Mechanisms of Cell Growth Inhibition

IMCA has demonstrated significant cytotoxic effects against various cancer cell lines in laboratory settings. Studies have focused on its activity in colorectal and medullary thyroid cancers, revealing a novel mechanism of action centered on the induction of ferroptosis, a form of iron-dependent programmed cell death. mdpi.comijmcmed.orgwjgnet.comwjgnet.comresearchgate.netdovepress.comsemanticscholar.orgfrontiersin.orgfrontiersin.orgwjgnet.commdpi.com

In colorectal cancer (CRC) cell lines, such as DLD-1 and HCT-116, IMCA has been shown to inhibit cell viability in a dose-dependent manner. semanticscholar.orgnih.gov The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been reported to be 50.2 µmol/L in DLD-1 cells and 44.5 µmol/L in HCT116 cells. nih.gov Similarly, in medullary thyroid cancer TT cell lines, IMCA significantly induced cell death, with an IC50 value of 13.18 μM after 48 hours of treatment. mdpi.com

The primary mechanism of cell growth inhibition by IMCA is the induction of ferroptosis. mdpi.comijmcmed.orgwjgnet.comwjgnet.comresearchgate.netdovepress.comsemanticscholar.orgfrontiersin.orgfrontiersin.orgwjgnet.commdpi.com This is achieved through the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system. mdpi.comijmcmed.orgwjgnet.comwjgnet.comsemanticscholar.orgfrontiersin.orgfrontiersin.orgwjgnet.commdpi.com By inhibiting SLC7A11, IMCA reduces the intracellular levels of cysteine and glutathione (B108866) (GSH), a major cellular antioxidant. ijmcmed.orgwjgnet.comsemanticscholar.org This depletion of GSH leads to an accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering ferroptotic cell death. ijmcmed.orgwjgnet.comsemanticscholar.org The effect of IMCA on ferroptosis is further supported by the observation that overexpression of SLC7A11 can significantly attenuate the cell death induced by the compound. semanticscholar.org

The regulation of SLC7A11 by IMCA is mediated through the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. mdpi.comwjgnet.comsemanticscholar.orgfrontiersin.orgfrontiersin.orgmdpi.com IMCA has been shown to activate AMPK, which in turn inhibits the mTOR pathway, leading to the downregulation of SLC7A11 expression. dovepress.comfrontiersin.orgmdpi.com Furthermore, IMCA has been reported to upregulate Sestrin2, which can activate the p53/Sestrin2/AMPK/mTOR signaling pathway, contributing to its anticancer effects. ijbs.com In medullary thyroid cancer, IMCA was also found to induce apoptosis and promote the translocation of the orphan nuclear receptor 4A1 (NR4A1) from the nucleus. mdpi.com

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA) | DLD-1 (Colorectal Cancer) | 50.2 µmol/L | nih.gov |

| 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA) | HCT-116 (Colorectal Cancer) | 44.5 µmol/L | nih.gov |

| 2-imino-6-methoxy-2H-chromene-3-carbothioamide (IMCA) | TT (Medullary Thyroid Cancer) | 13.18 µM (48h) | mdpi.com |

Exploration of Anti-austerity Effects in Cancer Therapy

Currently, there is no specific scientific literature available that investigates the anti-austerity effects of "this compound" or its direct derivatives in cancer therapy. The anti-austerity strategy, which targets the ability of cancer cells to survive in nutrient-deprived conditions, remains an area for potential future investigation for this class of compounds.

Anti-Inflammatory Agents

There is no specific scientific information available regarding the anti-inflammatory properties of "this compound." While other chromene derivatives have been explored for their anti-inflammatory potential, dedicated studies on this particular compound are lacking in the current body of scientific literature.

Antimicrobial and Antiviral Agents

A study has reported the synthesis of chromene-3-carbothioamide derivatives and their evaluation for antimicrobial activity. researchgate.net The results indicated that many of the synthesized compounds exhibited high antimicrobial activity, comparable to standard antibiotics like ampicillin (B1664943) and chloramphenicol. researchgate.net However, detailed data on the specific activity of "this compound" against various microbial strains were not provided in the available abstract.

In the context of antiviral research, a study utilized this compound as a scaffold in a fragment-based virtual screening to identify potential inhibitors of T7 DNA primase, an essential enzyme for viral replication. nih.gov While this highlights its utility as a chemical starting point, direct antiviral activity of the compound itself was not the focus of the study.

Neurological Applications

Alzheimer's Disease Therapeutic Strategies

While the broader class of chromene-containing compounds has been investigated for the treatment of neurodegenerative diseases like Alzheimer's, there is currently no specific research available on the application of "this compound" in this therapeutic area. One study mentioned that benzopyran derivatives, in general, have been explored for various biological activities, including for Alzheimer's disease, but did not provide specific data on this compound. semanticscholar.org

Antidepressant Activity Investigations

Investigations into the antidepressant potential of the 2H-chromene nucleus have primarily centered on derivatives other than this compound. Notably, studies on 2H-chromene-3-carboxamide derivatives have shown that this class of compounds can act as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B). The inhibition of these enzymes is a well-established mechanism for antidepressant action, as it increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain.

For instance, a series of novel 2H-chromene-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit human monoamine oxidases (hMAO). While specific compounds within these series demonstrated significant inhibitory activity, this research has not been extended to the carbothioamide derivative . Therefore, there is currently no direct scientific evidence to support the antidepressant activity of this compound. Future research could explore whether the substitution of the carboxamide's oxygen with sulfur in the carbothioamide functional group alters the compound's affinity for and inhibition of MAO enzymes or other neurological targets.

Emerging Therapeutic Targets and Novel Applications

The versatility of the 2H-chromene scaffold has led to its investigation in a variety of other therapeutic contexts, with research exploring its potential as anticancer, antimicrobial, and anti-inflammatory agents. Derivatives of 2H-chromene have been shown to interact with a range of biological targets, including enzymes, receptors, and DNA.

Some research has pointed to the potential for chromene-based compounds to act as carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer. Additionally, the synthesis of various 2-imino-2H-chromene-3-carbo(thio)amides has been reported, highlighting the chemical tractability of this class of compounds and their potential as building blocks for more complex molecules. However, the biological activities of these specific carbothioamide derivatives were not the primary focus of these synthetic studies.

Future Directions and Research Perspectives

Integration of Artificial Intelligence and Machine Learning in 2H-Chromene-3-carbothioamide Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of this compound-based drugs. nih.govmdpi.com These computational tools can analyze vast and complex datasets, identifying hidden patterns and making predictions that can significantly accelerate the research pipeline. mdpi.comthemedicinemaker.com

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANNs), can be trained on existing data to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel this compound derivatives. mdpi.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential for success.

Quantitative Structure-Activity Relationship (QSAR): AI-driven QSAR models can elucidate the complex relationships between the molecular structure of chromene derivatives and their biological activity. mdpi.com These models help in understanding the key structural features required for therapeutic efficacy, guiding the rational design of more potent and selective compounds.

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives with desired therapeutic profiles. mdpi.comnih.gov By learning from vast chemical databases, these models can propose novel structures that are optimized for specific biological targets, potentially leading to first-in-class therapeutics. themedicinemaker.com

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening methods.

Table 1: Application of AI/ML Models in the Drug Discovery Pipeline

| Stage of Drug Discovery | AI/ML Application | Potential Impact on this compound Research |

| Target Identification | Analysis of genomic and proteomic data | Identifying novel biological targets for chromene derivatives. |

| Hit Identification | Structure-based and ligand-based virtual screening | Rapidly identifying initial compounds with activity against a target. nih.gov |

| Lead Optimization | Predictive modeling for ADMET properties | Designing derivatives with improved efficacy and safety profiles. mdpi.com |

| Preclinical Development | Analysis of clinical trial and patient data | Stratifying patient populations and predicting treatment outcomes. |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatization

As medicinal chemists synthesize increasingly complex derivatives of this compound, advanced analytical techniques are crucial for unambiguous structural elucidation. rsc.org A combination of spectroscopic and crystallographic methods provides a comprehensive understanding of the three-dimensional architecture of these molecules, which is essential for understanding their interaction with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques remain the cornerstone for determining the connectivity of atoms within a molecule. mdpi.com For complex chromene derivatives, advanced NMR experiments can resolve overlapping signals and establish stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight measurements, confirming the elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment molecules, providing valuable information about their structural components.

Single-Crystal X-ray Diffraction (SC-XRD): This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state. rsc.orgiub.edu.pk SC-XRD analysis reveals precise bond lengths, bond angles, and conformational details, which are invaluable for computational modeling studies like molecular docking. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net It is a rapid and effective method for confirming the successful synthesis of derivatives and the introduction of new chemical moieties.

Table 2: Spectroscopic Data for Characterization of Chromene Derivatives

| Technique | Type of Information Obtained | Relevance to this compound Derivatives |

| ¹H and ¹³C NMR | Provides information on the chemical environment and connectivity of hydrogen and carbon atoms. mdpi.com | Confirms the core structure and the position of substituents on the chromene ring and carbothioamide group. |

| Mass Spectrometry | Determines the molecular weight and elemental formula of the compound. nih.gov | Verifies the successful synthesis of the target molecule and its fragments. |

| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=S, N-H, C=O). researchgate.net | Confirms the integrity of the carbothioamide group and other functional modifications. |

| SC-XRD | Reveals the precise 3D arrangement of atoms in a crystal, including stereochemistry. iub.edu.pk | Provides essential data for structure-activity relationship studies and molecular docking simulations. rsc.org |

Development of Targeted Delivery Systems for this compound-Based Therapeutics

To maximize the therapeutic potential and minimize potential side effects of this compound-based drugs, the development of targeted delivery systems is a critical future direction. harvard.edu These systems aim to deliver the therapeutic agent specifically to the site of action, such as a tumor or an inflamed tissue, thereby increasing local concentration and reducing systemic exposure. mdpi.com

Potential targeted delivery strategies include:

Nanoparticle-Based Systems: Encapsulating chromene derivatives within nanoparticles (e.g., liposomes, polymeric nanoparticles, or albumin-based nanoparticles) can improve their solubility, stability, and pharmacokinetic profile. mdpi.comfrontiersin.org The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) that recognize and bind to specific receptors overexpressed on diseased cells. nih.gov

Stimuli-Responsive Systems: These are advanced delivery systems designed to release their payload in response to specific internal or external stimuli. harvard.edu For example, nanoparticles could be engineered to release the this compound drug in the acidic microenvironment of a tumor or when exposed to an external trigger like light or ultrasound. harvard.edu

Prodrug Approaches: The this compound molecule can be chemically modified into an inactive prodrug that is converted to the active form by specific enzymes present at the target site. This strategy can enhance selectivity and reduce off-target effects.

Table 3: Overview of Targeted Drug Delivery Systems

| Delivery System | Description | Potential Advantage for Chromene Therapeutics |

| Liposomes | Vesicles composed of a lipid bilayer. | Can encapsulate both hydrophilic and hydrophobic drugs, improving bioavailability. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Allows for controlled and sustained release of the drug over time. |

| Albumin-based Nanoparticles | Nanoparticles utilizing the natural protein albumin as a carrier. frontiersin.org | Biocompatible and can exploit natural albumin uptake pathways in tumors. mdpi.com |

| Targeting Peptides | Short amino acid sequences that bind to specific cell surface receptors. nih.gov | Can be conjugated to nanoparticles or the drug itself to direct it to the target tissue. |

Translational Research Opportunities

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, several opportunities exist to facilitate this transition.

Identification of Lead Compounds: Systematic screening and optimization of synthesized derivatives are necessary to identify lead compounds with potent biological activity and favorable drug-like properties. researchgate.net For instance, certain 2H-chromene-3-carboxamide derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), suggesting their potential for further development. nih.gov

Preclinical Evaluation: Promising lead compounds must undergo rigorous preclinical evaluation in relevant cellular and animal models of disease. This includes assessing their efficacy, mechanism of action, and preliminary safety profile.

Biomarker Discovery: Identifying biomarkers that can predict a patient's response to a this compound-based therapeutic would be a significant step towards personalized medicine. These biomarkers could be used to select patients most likely to benefit from the treatment.

Clinical Trials: The ultimate goal of translational research is to move the most promising compounds into human clinical trials. This requires a multidisciplinary effort involving medicinal chemists, pharmacologists, toxicologists, and clinicians to design and execute trials that can definitively establish the safety and efficacy of the new therapeutic agent. The creation of novel coumarin (B35378) derivatives is seen as an important step toward discovering new medical treatments. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2H-chromene-3-carbothioamide and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions starting with substituted salicylaldehydes and thiourea derivatives. For example, analogous coumarin-thioamide derivatives are synthesized via microwave-assisted or solvent-free conditions using catalysts like potassium phthalimide-N-oxyl for improved yields . Key steps include optimizing reaction time, temperature, and catalyst loading to control regioselectivity. Characterization via FT-IR and NMR ensures correct functional group incorporation .

Q. How is this compound structurally characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is used for structural refinement. Hydrogen-bonding interactions and π-stacking patterns are analyzed to determine stability and packing efficiency. For non-crystalline samples, 2D NMR (e.g., - HSQC) identifies proton environments and confirms thioamide tautomerism .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

- Methodological Answer : Primase inhibition assays (e.g., bacteriophage T7 primase-dependent DNA synthesis) are standard. Researchers measure IC values using radioactive -labeled nucleotides or fluorescence-based primer extension assays. Negative controls include omitting the compound or using a non-functional primase mutant .

Advanced Research Questions

Q. How can fragment-based screening using STD-NMR identify this compound’s molecular targets?

- Methodological Answer : Saturation Transfer Difference (STD) NMR detects ligand binding by selectively saturating protein protons and observing magnetization transfer to the ligand. For this compound, 1D STD spectra quantify binding strength via intensity reduction of specific peaks. Validation with -labeled protein HSQC spectra confirms binding-induced chemical shift perturbations .

Q. What computational strategies optimize this compound derivatives for enhanced target specificity?

- Methodological Answer : Virtual screening pipelines combine scaffold similarity searches (e.g., ZINC database >70% similarity) with molecular docking (AutoDock/Vina). Binding energy () rankings prioritize derivatives. MD simulations assess stability of docked poses, while QSAR models predict substituent effects (e.g., allyl groups for hydrophobic interactions) .

Q. How to resolve contradictions in binding affinity data between STD-NMR and ITC (Isothermal Titration Calorimetry)?

- Methodological Answer : Discrepancies arise from differing sensitivity to binding kinetics (STD detects weak/transient interactions; ITC requires higher affinity). Cross-validate using SPR (Surface Plasmon Resonance) for measurements. Adjust buffer conditions (e.g., ionic strength) to minimize non-specific interactions .

Q. What strategies validate the role of this compound in inhibiting primase-polymerase complexes?

- Methodological Answer : Use reconstituted bacteriophage T7 replication systems with gp4 (helicase-primase) and gp5/trx (polymerase). Monitor Okazaki fragment synthesis via agarose gel electrophoresis. Competitive inhibition is confirmed by adding excess primer or using a catalytically inactive primase mutant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro